molecular formula C8H6ClNO2 B372722 (4-Chlorophenyl)(oxo)acetaldehyde oxime CAS No. 3750-07-0

(4-Chlorophenyl)(oxo)acetaldehyde oxime

Cat. No.: B372722
CAS No.: 3750-07-0
M. Wt: 183.59g/mol
InChI Key: HSTDHICJRITDGJ-BJMVGYQFSA-N
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Description

(4-Chlorophenyl)(oxo)acetaldehyde oxime is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an oxoacetaldehyde oxime moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(oxo)acetaldehyde oxime typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired oxime .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(oxo)acetaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(oxo)acetaldehyde oxime is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(oxo)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)acetaldehyde oxime
  • (4-Chlorophenyl)glyoxal oxime
  • (4-Chlorophenyl)acetone oxime

Uniqueness

(4-Chlorophenyl)(oxo)acetaldehyde oxime is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxoacetaldehyde oxime moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDHICJRITDGJ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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